![molecular formula C18H17N3O4S2 B2845886 methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 896793-58-1](/img/structure/B2845886.png)

methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

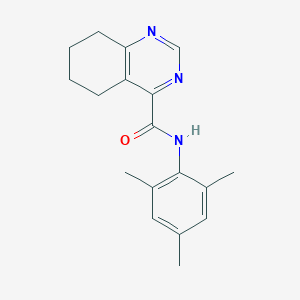

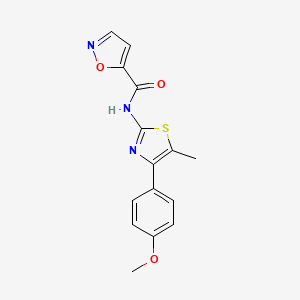

The compound “methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . This moiety is known to be a part of various biologically active compounds .

Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For instance, the ester group might undergo hydrolysis or transesterification. The sulfanyl group might participate in oxidation reactions. The thieno[3,2-d]pyrimidin-2-yl group might undergo reactions typical for heterocyclic compounds .科学的研究の応用

- Thiophene Derivatives : The compound contains a thiophene ring, which is a privileged heterocycle. Thiophenes and their derivatives exhibit diverse biological effects and have potential as biologically active compounds . Researchers explore modifications of this scaffold to design novel drugs, such as anticancer agents, anti-inflammatory drugs, and antimicrobials.

- Voltage-Gated Sodium Channel Blockers : Articaine, a 2,3,4-trisubstituted thiophene derivative, serves as a local anesthetic and a voltage-gated sodium channel blocker .

- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based molecules contribute to the fabrication of OLEDs. Their unique electronic properties make them suitable for use in organic semiconductors and field-effect transistors .

- Industrial Chemistry : Thiophene derivatives, including those similar to our compound, find applications as corrosion inhibitors in industrial processes .

- In Vitro Antibacterial Activity : While specific studies on our compound are scarce, related thiophene derivatives have demonstrated antimicrobial potential. For instance, N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides were screened for antibacterial activity against Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .

- Anti-Atherosclerotic Properties : Some thiophene-containing compounds exhibit anti-atherosclerotic effects .

- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow access to diverse structures, including aminothiophenes and carbonitriles .

Medicinal Chemistry and Drug Development

Organic Electronics and Semiconductors

Corrosion Inhibition

Antimicrobial Properties

Biological Effects and Pharmacology

Synthetic Strategies and Heterocyclization

作用機序

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones and thiophene derivatives, have been reported to have significant pharmaceutical and biological activities .

Mode of Action

It can be inferred that the compound might interact with its targets through the formation of covalent bonds, given its structural similarity to other active compounds .

Biochemical Pathways

Based on the biological activities of structurally similar compounds, it can be hypothesized that this compound might influence various cellular processes .

Pharmacokinetics

Given its structural similarity to other active compounds, it can be inferred that it might have good bioavailability .

Result of Action

Based on the biological activities of structurally similar compounds, it can be hypothesized that this compound might have significant therapeutic effects .

Action Environment

It can be inferred that factors such as temperature, ph, and the presence of other molecules might affect its action .

将来の方向性

Thieno[3,2-d]pyrimidines are a class of compounds with diverse biological activities, making them interesting targets for future research . The development of new synthetic methods, exploration of their biological activities, and optimization of their properties could be potential future directions.

特性

IUPAC Name |

methyl 2-[[2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-3-21-16(23)15-13(8-9-26-15)20-18(21)27-10-14(22)19-12-7-5-4-6-11(12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHDOVDQRHKARO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2845807.png)

![4-[4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2845812.png)

![N-(4-methoxyphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2845813.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2845820.png)

![(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2845822.png)

![Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845823.png)

![3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2845824.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2845825.png)